molecular formula C3H4N2O B106053 3-Aminoisoxazole CAS No. 1750-42-1

3-Aminoisoxazole

Cat. No. B106053
Key on ui cas rn: 1750-42-1
M. Wt: 84.08 g/mol
InChI Key: RHFWLPWDOYJEAL-UHFFFAOYSA-N
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Patent
US08383625B2

Procedure details

To a stirred solution of bromoacetylbromide (5.36 ml, 61.6 mmol) in diethylether (100 ml) at −40° C. is added, dropwise over 20 minutes, a solution of 3-aminoisoxazol (5.0 ml, 67.0 mmol) and triethylamine (8.5 ml, 61.4 mmol) in diethylether (20 ml). Additional diethylether (50 ml) is added and stirring continued for 3 hours. The reaction mixture is filtered and the solution then washed with 1 M sodium carbonate solution, 1 M hydrochloric acid and brine. Concentration followed by purification by flash silica column chromatography (ethyl acetate/iso-hexane 4:7) gives the title compound as a white solid.
Quantity
5.36 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[NH2:6][C:7]1[CH:11]=[CH:10][O:9][N:8]=1.C(N(CC)CC)C>C(OCC)C>[Br:1][CH2:2][C:3]([NH:6][C:7]1[CH:11]=[CH:10][O:9][N:8]=1)=[O:4]

Inputs

Step One
Name
Quantity
5.36 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
NC1=NOC=C1
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the solution then washed with 1 M sodium carbonate solution, 1 M hydrochloric acid and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification by flash silica column chromatography (ethyl acetate/iso-hexane 4:7)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)NC1=NOC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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